![molecular formula C10H9NO3 B8734931 Ethyl furo[2,3-c]pyridine-5-carboxylate](/img/structure/B8734931.png)
Ethyl furo[2,3-c]pyridine-5-carboxylate
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Overview
Description
Ethyl furo[2,3-c]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities
Ethyl furo[2,3-c]pyridine-5-carboxylate has been investigated for its potential biological activities:
- Anticancer Properties : Studies suggest that this compound exhibits cytotoxic effects against various human cancer cell lines. Its mechanism often involves the inhibition of specific enzymes or modulation of signaling pathways related to cancer progression .
- Antimicrobial Activity : Similar compounds have shown antimicrobial effects, indicating that this compound may possess similar therapeutic potentials .
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activities, which warrant further investigation .
Case Studies and Research Findings
- Cytotoxicity Studies : Research has demonstrated that this compound can induce apoptosis in cancer cells through specific signaling pathways. For instance, studies on derivatives of this compound have shown promising results in inhibiting tumor growth in vitro .
- Binding Affinity Assessments : Interaction studies reveal that this compound has significant binding affinity for certain biological targets, which is crucial for determining its therapeutic viability .
- Comparative Analysis with Analogous Compounds : this compound has been compared with structurally similar compounds to evaluate differences in biological activity and reactivity patterns. These comparisons highlight its unique properties and potential advantages in drug design .
Summary of Applications
The following table summarizes the applications and unique features of this compound compared to related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Fused heterocyclic | Enhanced reactivity due to carboxylate group |
Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate | Hydroxy derivative | Increased solubility; enhanced biological activity |
Furo[3,2-b]pyridine | Structural variant | Different ring fusion; distinct chemical properties |
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
ethyl furo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8-5-7-3-4-14-9(7)6-11-8/h3-6H,2H2,1H3 |
InChI Key |
ZZIOUILKLDRASR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C=CO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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